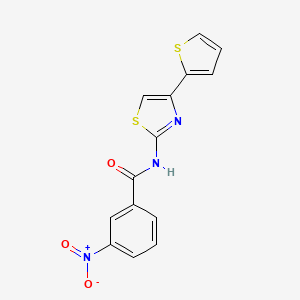

![molecular formula C22H15ClN4O5 B2412460 2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide CAS No. 1112419-48-3](/img/structure/B2412460.png)

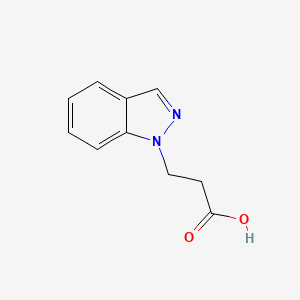

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide” is a derivative of 4-amino-7,8-dimethoxy-5H-pyrimido[5,4-b]indole . These compounds resemble carbazeram and other pyridazino compounds with activity in the cardiovascular system .

Synthesis Analysis

The synthesis of these compounds involves the condensation of appropriate nitriles in a dry dioxane medium under a flow of HCl (g), which results in the corresponding 3,4-dihydro-5H-pyrimido[5,4-b]indol-4-ones .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of an electrodonor group in positions 7 and 8 and the presence of either a system which is rich in p electrons (furane ring) or an electrodonor group (dimethylamine) in position 2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by the use of toxic reagents such as POCl3 .Wissenschaftliche Forschungsanwendungen

Reactivities of Substituents

Understanding the reactivity of substituents linked to the ring carbon and nitrogen atoms is essential. Researchers investigate how different functional groups affect the compound’s stability, reactivity, and interactions with other molecules.

a. Anticancer Activity: Researchers have explored the compound’s effects on cancer cells. Its unique structure may interfere with cancer cell growth or induce apoptosis (programmed cell death). Further studies are needed to validate its efficacy.

b. Anti-inflammatory Properties: Inflammation plays a role in various diseases. The compound’s anti-inflammatory potential could be valuable for conditions like arthritis, autoimmune disorders, and cardiovascular diseases.

c. Neuroprotective Effects: Given its structural resemblance to certain neurotransmitters, investigations have focused on its neuroprotective properties. It may help prevent neurodegenerative diseases or enhance cognitive function.

d. Antimicrobial Activity: The compound’s sulfur-containing moiety suggests potential antimicrobial effects. Researchers have explored its activity against bacteria, fungi, and viruses.

e. Metabolic Disorders: Some studies suggest that this compound might modulate metabolic pathways. It could be relevant for conditions like diabetes, obesity, or metabolic syndrome.

f. Drug Delivery Systems: Due to its unique structure, the compound could serve as a scaffold for drug delivery systems. Researchers investigate its compatibility with nanoparticles or liposomes for targeted drug delivery.

g. Pharmacokinetics and Toxicity: Understanding how the compound is metabolized, distributed, and eliminated in the body is crucial. Additionally, assessing its toxicity profile ensures safe use in potential therapies.

Wirkmechanismus

These compounds possess inotropic activity, with a complementary effect on the inhibition of different CGI-PDE . The most active compounds also possess activity as vasodilators . Some of these new compounds inhibit blood platelet aggregation induced by ADP and AA and are active as inhibitors of human platelet PDEs .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClN4O5/c23-15-4-1-13(2-5-15)21-25-22(32-26-21)14-3-8-20(29)27(10-14)11-19(28)24-16-6-7-17-18(9-16)31-12-30-17/h1-10H,11-12H2,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCFOOJGGUIVFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C=CC3=O)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]-N-(2-ethylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

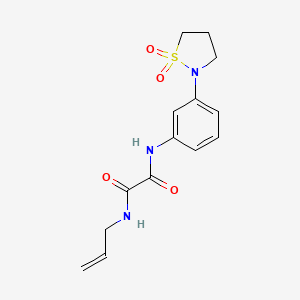

![Ethyl 2-[7-[benzyl(methyl)carbamoyl]-4-oxo-3-pentylquinazolin-2-yl]sulfanylacetate](/img/structure/B2412384.png)

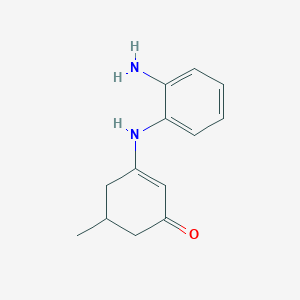

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)

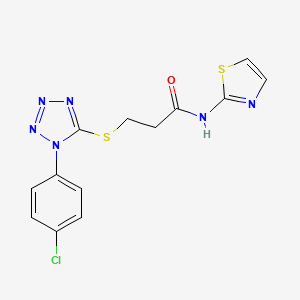

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)

![1-(4-Chlorophenyl)-2-[(5-iodo-2,6-dimethyl-4-pyrimidinyl)oxy]-1-ethanone](/img/structure/B2412388.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2412396.png)